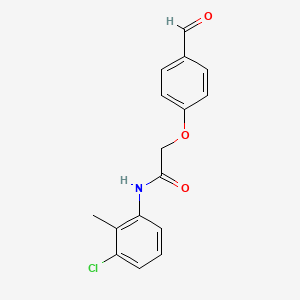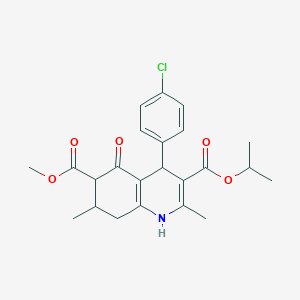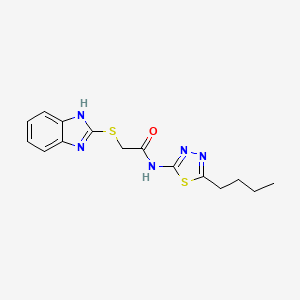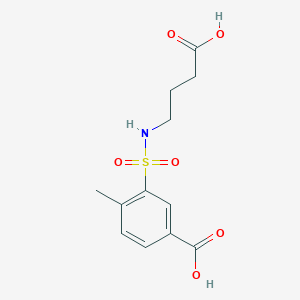![molecular formula C16H20N4O3 B4135734 N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4135734.png)
N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide is a synthetic compound that features an imidazole ring and a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide typically involves the reaction of 1-(3-aminopropyl)imidazole with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. The methoxybenzyl group can interact with biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application being investigated .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide.
N-Butyl-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide: Similar structure but with a butyl group instead of a methoxybenzyl group.
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1-phenylethyl)ethanediamide: Similar structure but with a phenylethyl group instead of a methoxybenzyl group
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxybenzyl)ethanediamide is unique due to the presence of both the imidazole ring and the methoxybenzyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-14-5-3-13(4-6-14)11-19-16(22)15(21)18-7-2-9-20-10-8-17-12-20/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDCCUDPYGWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4135661.png)
![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4135667.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4135688.png)
![4-(benzyloxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4135695.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4135700.png)
![N-({5-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4135702.png)

![2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B4135710.png)
![2-{4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4135714.png)

![3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylurea](/img/structure/B4135723.png)
![2-chloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-3-methylbutyl]benzamide](/img/structure/B4135729.png)
